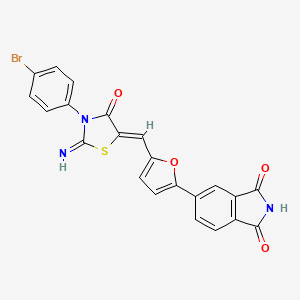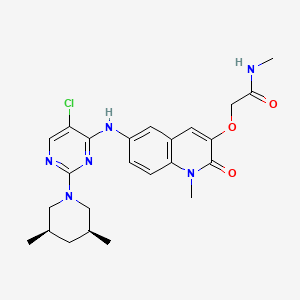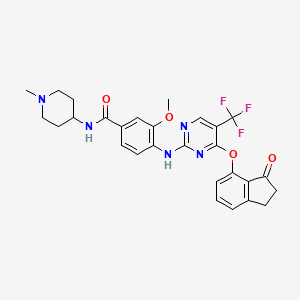
Bioymifi
Vue d'ensemble
Description
Bioymifi est une nouvelle petite molécule qui agit comme un mimétique du ligand induisant l’apoptose lié au facteur de nécrose tumorale (TRAIL). Il est connu pour sa capacité à se lier au récepteur de mort 5 (DR5) sur les cellules cancéreuses, initiant l’apoptose. Ce composé a suscité un intérêt considérable dans le domaine de l’oncologie en raison de son potentiel en tant qu’agent chimiothérapeutique .
Applications De Recherche Scientifique
Bioymifi has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.
Biology: Investigated for its role in inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Medicine: Explored for its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells.
Industry: Potential applications in the development of new drugs and therapeutic agents .
Mécanisme D'action
Bioymifi exerce ses effets en mimant l’activité du ligand induisant l’apoptose lié au facteur de nécrose tumorale (TRAIL). Lors de la liaison au domaine extracellulaire du récepteur de mort 5 (DR5) sur les cellules cancéreuses, this compound induit la formation d’agrégats et l’agrégation de DR5, conduisant à la formation du complexe de signalisation induisant la mort (DISC). Ce complexe active la caspase-8, qui à son tour active les caspases en aval telles que la caspase-3, conduisant finalement à l’apoptose .
Composés Similaires :
TRAIL : Un ligand naturel qui se lie à DR5 et induit l’apoptose.
Anticorps agonistes de DR5 : Anticorps qui ciblent spécifiquement DR5 et induisent l’apoptose.
Mimétiques de Smac : Petites molécules qui imitent l’activité du second activateur de caspases dérivé des mitochondries (Smac) et favorisent l’apoptose.
Unicité de this compound : this compound est unique en sa capacité à agir comme un agent unique pour induire l’agrégation et l’agrégation de DR5, conduisant à l’apoptose sans avoir besoin d’agents supplémentaires. Cette propriété en fait un candidat prometteur pour la thérapie anticancéreuse, car il peut cibler sélectivement les cellules cancéreuses tout en épargnant les cellules normales .
Analyse Biochimique
Biochemical Properties
Bioymifi plays a crucial role in biochemical reactions by binding to the extracellular domain of death receptor 5 (DR5) with a dissociation constant (K_d) of 1.2 μM . This binding induces DR5 clustering and aggregation, leading to apoptosis. This compound interacts with various biomolecules, including caspases, p38 mitogen-activated protein kinase (MAPK), and casein kinase 1α. These interactions are essential for its apoptotic activity. For instance, the inhibition of p38 significantly mitigates the cytotoxic potential of this compound .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by binding to death receptor 5 (DR5), leading to cell death. This compound has shown cytotoxic effects on multiple myeloma cell lines, causing cell cycle arrest at the G2/M phase and increasing the percentage of apoptotic cells . Additionally, this compound stimulates eryptosis, a form of programmed cell death in red blood cells, characterized by cell shrinkage, membrane scrambling, and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to death receptor 5 (DR5) on cancer cells. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream signaling pathways that induce apoptosis. This compound’s apoptotic effects are mediated through the activation of caspases, particularly caspase-8 and caspase-3, which play crucial roles in the execution phase of apoptosis . Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. This compound exhibits dose-responsive, calcium-independent hemolysis and significantly increases the percentage of Annexin V-positive cells, indicating apoptosis . The cytotoxic potential of this compound is significantly mitigated upon pharmacological inhibition of p38, suggesting that its apoptotic effects are modulated by this pathway . Long-term exposure to this compound has shown selective toxicity to eosinophils and a significant reduction in reticulocyte hemoglobin content .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. This compound has demonstrated significant cytotoxic effects in a concentration-dependent manner. For instance, the half-maximal inhibitory concentration (IC50) values of this compound in bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines were found to be 10.4 μM and 20.9 μM, respectively . Higher doses of this compound have been associated with increased apoptosis and cell cycle arrest at the G2/M phase
Metabolic Pathways
This compound is involved in metabolic pathways that lead to apoptosis. Upon binding to death receptor 5 (DR5), this compound triggers a cascade of signaling events that activate caspases, particularly caspase-8 and caspase-3 . These caspases play crucial roles in the execution phase of apoptosis, leading to cell death. Additionally, this compound’s interaction with p38 MAPK and casein kinase 1α further modulates its apoptotic activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with death receptor 5 (DR5). Upon binding to DR5, this compound induces receptor clustering and aggregation, leading to its internalization and subsequent activation of apoptotic signaling pathways . The transport and distribution of this compound within cells are crucial for its apoptotic activity and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its binding to death receptor 5 (DR5) on the cell surface. This binding triggers the clustering and aggregation of DR5, leading to the activation of downstream apoptotic signaling pathways . The subcellular localization of this compound is essential for its apoptotic activity and therapeutic efficacy.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Bioymifi est synthétisé par une série de réactions chimiques impliquant la formation d’un composé hétérocyclique bromé. Les étapes clés comprennent :
- La réaction de l’isothiocyanate de 4-bromophényle avec la 2-aminothiazole pour former un intermédiaire thiazolidinone.
- Cet intermédiaire est ensuite mis en réaction avec le furfural pour donner le produit final, this compound .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard telles que le reflux, la cristallisation et la purification par chromatographie sur colonne .
Analyse Des Réactions Chimiques
Types de Réactions : Bioymifi subit plusieurs types de réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound, modifiant potentiellement son activité biologique.
Substitution : This compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres groupes, modifiant ainsi ses propriétés chimiques
Réactifs et Conditions Courants :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent avoir des activités et des propriétés biologiques différentes .
4. Applications de la Recherche Scientifique
This compound a un large éventail d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les effets des modifications structurelles sur l’activité biologique.
Biologie : Enquête sur son rôle dans l’induction de l’apoptose dans les cellules cancéreuses, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.
Médecine : Exploration de son potentiel en tant qu’agent chimiothérapeutique en raison de sa capacité à induire sélectivement l’apoptose dans les cellules cancéreuses.
Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques .
Comparaison Avec Des Composés Similaires
TRAIL: A naturally occurring ligand that binds to DR5 and induces apoptosis.
DR5 Agonistic Antibodies: Antibodies that specifically target DR5 and induce apoptosis.
Smac Mimetics: Small molecules that mimic the activity of second mitochondria-derived activator of caspases (Smac) and promote apoptosis.
Uniqueness of Bioymifi: this compound is unique in its ability to act as a single agent to induce DR5 clustering and aggregation, leading to apoptosis without the need for additional agents. This property makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells .
Propriétés
IUPAC Name |
5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBOWKXOFOTCMU-NLDKGBHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420071-30-2 | |
| Record name | 1420071-30-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is Bioymifi and how does it exert its effect on cancer cells?
A1: this compound is a small molecule agonist that selectively binds to and activates Death Receptor 5 (DR5) []. This activation leads to DR5 clustering and aggregation, ultimately triggering the extrinsic apoptosis pathway in various cancer cell lines [, , ].
Q2: What types of cancer have shown sensitivity to this compound in preclinical studies?
A2: In vitro studies have demonstrated the anticancer activity of this compound against multiple myeloma [], cervical cancer [], and Burkitt's lymphoma [] cell lines.
Q3: How does this compound affect cell cycle progression in cancer cells?
A3: Treatment with this compound has been shown to induce cell cycle arrest. In human cervical cancer cells, this compound caused an increase in the percentage of cells in the S phase []. In Burkitt’s lymphoma cells, this compound treatment resulted in sub-S phase arrest [].
Q4: Beyond its direct effects on cancer cells, has this compound demonstrated any impact on other cell types relevant to disease progression?
A4: Yes, research suggests this compound might have a dual role in regulating cardiac fibroblast function []. While it promotes the proliferation of naive fibroblasts, it can induce apoptosis in activated myofibroblasts. This suggests a potential role for this compound in modulating cardiac fibrosis, a hallmark of heart failure.
Q5: Are there any preclinical studies exploring the use of this compound in heart failure models?
A5: Yes, studies using a chronic isoproterenol administration model of heart failure in mice have shown that DR5 activation by this compound can decrease cardiomyocyte death and cardiac fibrosis [, ]. This suggests a potential cardioprotective role for this compound.
Q6: What is known about the downstream signaling pathways activated by this compound?
A6: In cardiomyocytes, this compound's pro-hypertrophic effects are mediated by matrix metalloproteinase (MMP)-dependent cleavage of heparin-binding EGF-like growth factor (HB-EGF), leading to transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the ERK1/2 signaling pathway [].
Q7: Has any research explored potential resistance mechanisms to this compound?
A7: While there is limited information available specifically on this compound resistance, the research highlights the need to further investigate potential mechanisms of resistance that may arise with this DR5 agonist [, ]. Understanding these mechanisms will be crucial for developing strategies to overcome resistance and improve treatment outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;[(1R)-1-(6-chloro-1H-benzimidazol-2-yl)-2-methoxyethyl]-[3-methyl-4-(3-oxomorpholin-4-yl)benzoyl]azanide](/img/structure/B606070.png)











![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)
